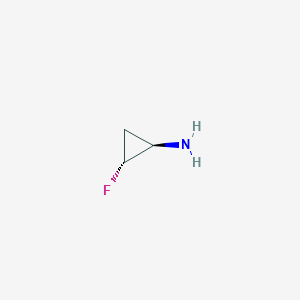

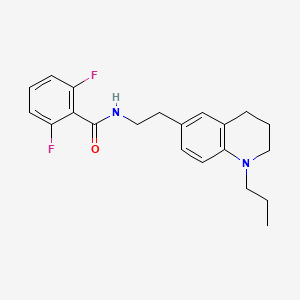

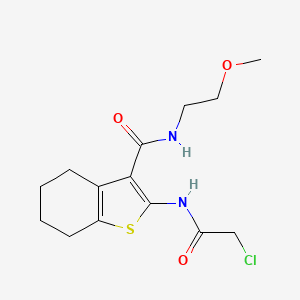

![molecular formula C9H7NOS B2683218 1-{噻吩[2,3-c]吡啶-2-基}乙酮 CAS No. 1368369-97-4](/img/structure/B2683218.png)

1-{噻吩[2,3-c]吡啶-2-基}乙酮

货号 B2683218

CAS 编号:

1368369-97-4

分子量: 177.22

InChI 键: IDGAFMKNYJNWLE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is a chemical compound with the CAS Number: 1368369-97-4 . It has a molecular weight of 177.23 .

Molecular Structure Analysis

The molecular structure of 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is complex. A related compound, bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel (II), has been studied, and its crystal structure has been determined . The asymmetric unit of the title crystal structure is shown in the figure .Physical And Chemical Properties Analysis

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is a powder at room temperature .科学研究应用

1. Application in the Synthesis of GRK2 Inhibitors

- Summary of the Application: The compound is used in the synthesis of GRK2 inhibitors. GRK2, originally known as β AR-kinase 1 (β ARK-1), is a cytoplasmic protein, member of the superfamily of the GRKs which has a pivotal role in the development and progression of cardiovascular disease, like heart failure .

- Methods of Application or Experimental Procedures: The thieno[2,3-c]pyridine scaffold is used as a starting point for the development of kinase inhibitors. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

- Results or Outcomes: A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared that could serve as starting points for future drug discovery programs. A hit compound bearing the thieno[2,3-c]pyridine moiety was identified, and following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

2. Application in the Synthesis of Various Pharmacological Agents

- Summary of the Application: Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

- Methods of Application or Experimental Procedures: Many efforts have been made to synthesize these important heterocycles. For example, there are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The synthesized thieno[2,3-b]pyridines were reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

3. Application in the Synthesis of CDK8 Inhibitors

- Summary of the Application: The compound is used in the synthesis of CDK8 inhibitors. CDK8 is a cyclin-dependent kinase (CDK) member of the CDK family, which is known to regulate gene transcription, cell cycle progression, and development .

- Methods of Application or Experimental Procedures: The thieno[2,3-c]pyridine scaffold is used as a starting point for the development of kinase inhibitors. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

- Results or Outcomes: A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared that could serve as starting points for future drug discovery programs. A hit compound bearing the thieno[2,3-c]pyridine moiety was identified, and following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

4. Application as Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

- Summary of the Application: Thieno[3,2-c]pyridine derivatives are used as blood-platelet aggregation inhibiting agents and antithrombotics .

- Methods of Application or Experimental Procedures: The thieno[3,2-c]pyridine derivatives are synthesized using a specific formula. The derivatives have the OH group or an OR group in which R is a straight or branched lower alkyl radical .

- Results or Outcomes: The synthesized thieno[3,2-c]pyridine derivatives were reported as effective blood-platelet aggregation inhibiting agents and antithrombotics .

5. Application in the Synthesis of B-Raf Inhibitors

- Summary of the Application: The compound is used in the synthesis of B-Raf inhibitors. B-Raf is a protein that is involved in sending signals inside cells, which can lead to cell growth .

- Methods of Application or Experimental Procedures: The thieno[2,3-c]pyridine scaffold is used as a starting point for the development of kinase inhibitors. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

- Results or Outcomes: A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared that could serve as starting points for future drug discovery programs. A hit compound bearing the thieno[2,3-c]pyridine moiety was identified, and following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

6. Application in the Synthesis of Anticancer Agents

- Summary of the Application: Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their broad pharmacological activities, including anticancer .

- Methods of Application or Experimental Procedures: Many efforts have been made to synthesize these important heterocycles. For example, there are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The synthesized thieno[2,3-b]pyridines were reported as effective anticancer agents .

安全和危害

未来方向

属性

IUPAC Name |

1-thieno[2,3-c]pyridin-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-10-5-9(7)12-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGAFMKNYJNWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(S1)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

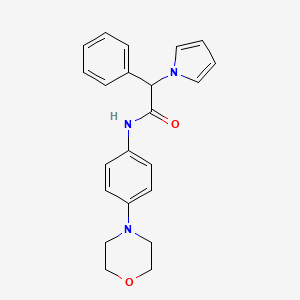

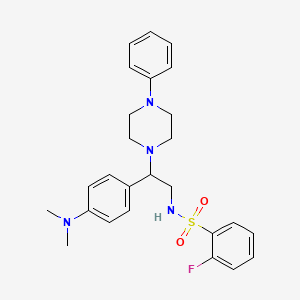

![3-[(4-Fluorosulfonyloxy-3-methylphenyl)carbamoyl]pyridine](/img/structure/B2683143.png)

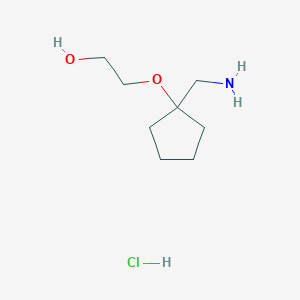

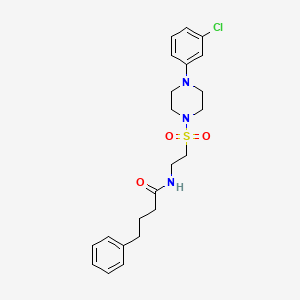

![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)

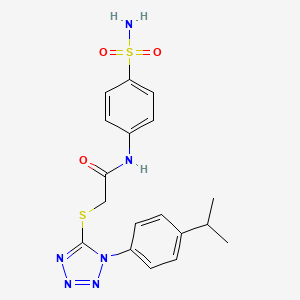

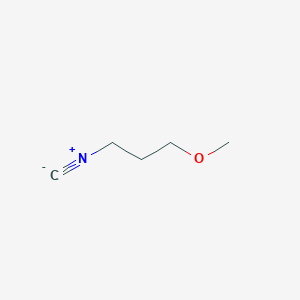

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683153.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)